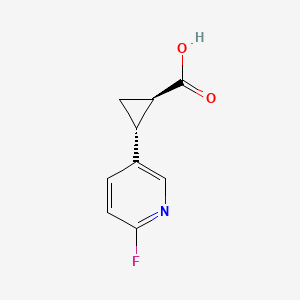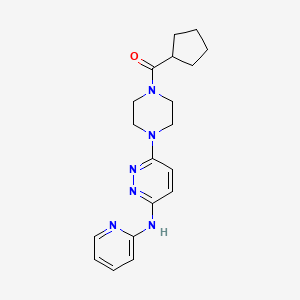![molecular formula C13H10ClN3 B2830536 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 444790-62-9](/img/structure/B2830536.png)
7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a range of pharmacological effects .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” would require more specific data for accurate analysis.Aplicaciones Científicas De Investigación
Application in Stroke Treatment
- c-Src Kinase Inhibition: A study by Mukaiyama et al. (2007) focused on synthesizing derivatives of 2-anilinopyrazolo[1,5-a]pyrimidine, including compounds similar to 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, to inhibit c-Src kinase. This inhibition has potential applications in treating acute ischemic stroke, with specific compounds showing potent inhibitory activity and satisfactory penetration into the central nervous system (H. Mukaiyama et al., 2007).
Crystal Structure Analysis
- Structural Characterization: Lu Jiu-fu et al. (2015) synthesized a compound structurally related to this compound and analyzed its crystal structure. The study contributes to understanding the structural properties of such compounds, which is crucial for their potential applications in medicinal chemistry (Lu Jiu-fu et al., 2015).
Molecular Interactions and Hydrogen Bonding
- Hydrogen Bond Analysis: The research by Portilla et al. (2006) investigated the molecular structure of pyrazolo[1,5-a]pyrimidines, focusing on hydrogen-bonded chains and frameworks. This study provides insights into the molecular interactions of pyrazolo[1,5-a]pyrimidines, which are essential for their application in drug design (J. Portilla et al., 2006).
Synthesis and Modification
- Regioselective Synthesis: Drev et al. (2014) explored the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This research contributes to the development of new methods for synthesizing and modifying pyrazolo[1,5-a]pyrimidines, enhancing their potential in various applications (Miha Drev et al., 2014).
Antibacterial Properties
- Antifungal and Antimicrobial Activity: Novinson et al. (1977) and Deshmukh et al. (2016) conducted studies on pyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound, revealing their potential as antifungal and antimicrobial agents. These studies highlight the possible use of such compounds in developing new antibacterial drugs (T. Novinson et al., 1977); (Someshwar V. Deshmukh et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been reported to exhibit a broad spectrum of biological activities . They are recognized as valuable compounds in the treatment of various diseases due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to inhibit nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both . This inhibition can lead to the disruption of cellular processes, including cell division and protein synthesis, which can result in cell death .
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Result of Action
The inhibition of nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both can lead to the disruption of cellular processes, including cell division and protein synthesis, which can result in cell death .
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMWBGMRPCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
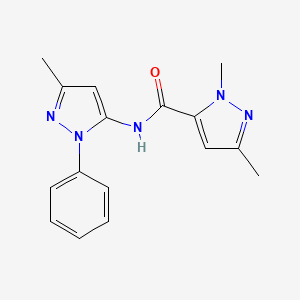
![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)
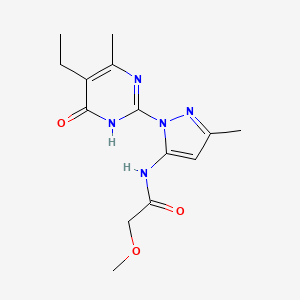
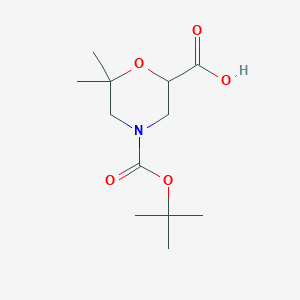

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2830461.png)
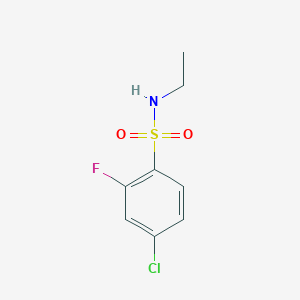
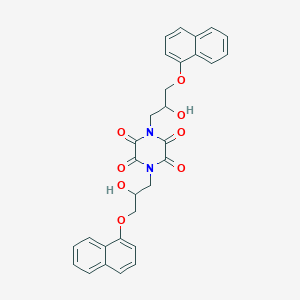
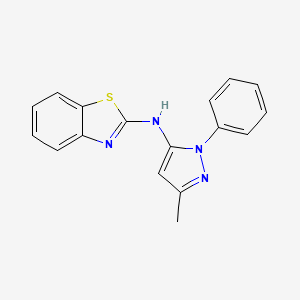
![2-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2830467.png)
![2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2830468.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)
